N-methyl-N-(piperidin-4-yl)acetamide
Description
N-methyl-N-(piperidin-4-yl)acetamide (CAS 550370-51-9) is a piperidine-based acetamide derivative with the molecular formula C₈H₁₇ClN₂O and a molecular weight of 192.69 g/mol . The compound features a piperidine ring substituted at the 4-position with an N-methylacetamide group. Its structural flexibility allows for functionalization at the piperidine nitrogen or acetamide group, enabling the creation of derivatives with varied biological activities.
Properties
IUPAC Name |
N-methyl-N-piperidin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQXPTUMTGDBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614327 | |
| Record name | N-Methyl-N-(piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83180-55-6 | |
| Record name | N-Methyl-N-(piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(piperidin-4-yl)acetamide can be synthesized through several methods. One common route involves the reaction of piperidine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of piperidine attacks the carbonyl carbon of acetic anhydride, forming the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
N-methyl-N-(piperidin-4-yl)acetamide is primarily studied for its potential as an opioid analgesic. Its structural similarity to other opioids suggests that it may interact with the opioid receptors in the central nervous system, leading to pain relief.
Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant analgesic effects. For instance, studies on related synthetic opioids have shown efficacy in pain management, particularly in cases where traditional opioids are ineffective or lead to severe side effects .
Case Studies
Several case studies have documented the effects of novel synthetic opioids, including those structurally related to this compound:
- A case involving a 22-year-old male who experienced severe respiratory depression after using U-47700 (a related compound), highlighting the risks associated with synthetic opioids .
- Reports of multiple intoxication cases linked to U-47700, emphasizing the need for further research into the safety profiles of similar compounds .
Toxicological Research
The toxicological profile of this compound is crucial for understanding its safety and potential risks associated with its use.
Metabolism and Toxicity
Studies have explored the metabolic pathways of synthetic opioids, revealing that many undergo extensive metabolism in the liver, which can lead to toxic metabolites . Understanding these pathways is essential for assessing the risk of overdose and toxicity.
Risk Assessment
The European Monitoring Centre for Drugs and Drug Addiction conducted risk assessments on various synthetic opioids, including those related to this compound. Findings indicated a significant risk of acute toxicity and potential for abuse .
Regulatory Considerations
Given the potential for abuse and health risks associated with this compound, regulatory bodies have taken steps to control its use.
Legal Status
In many jurisdictions, compounds like this compound are classified under strict regulations due to their psychoactive properties and potential for misuse. For example, various states have implemented laws to control substances that are structurally similar to known opioids .
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
BM-5 (Muscarinic Ligand)
- Dual Activity : BM-5 acts as a presynaptic antagonist and postsynaptic agonist at muscarinic synapses, enhancing acetylcholine release in guinea pig ileum and rat hippocampal slices while stimulating cyclic GMP synthesis .
- Structural Specificity : The pyrrolidine ring and butynyl chain optimize binding to muscarinic receptors, distinguishing it from piperidine-based analogs like this compound .
Acetyl Fentanyl and Methoxyacetylfentanyl (Opioids)
Pritelivir (Antiviral Agent)
Liquid Crystal Derivatives (BPA-1, ToA-1, PTA-1)
- Non-Pharmaceutical Applications: Derivatives with biphenyl or tolan extensions exhibit supramolecular liquid crystalline properties, highlighting structural adaptability for materials science .
Critical Analysis of Structural-Activity Relationships (SAR)
- Piperidine vs. Pyrrolidine : Substituting piperidine with pyrrolidine (as in BM-5) alters receptor selectivity due to ring size and nitrogen positioning, favoring muscarinic over opioid activity .
- Aromatic Substituents : Addition of phenyl/phenethyl groups (e.g., acetyl fentanyl) introduces opioid receptor affinity, whereas benzyl groups (e.g., N-phenyl-N-[1-benzyl-4-piperidinyl]acetamide) may sterically hinder binding .
- Functional Group Additions : Methoxy or sulfamoyl groups modulate pharmacokinetics (e.g., bioavailability) and target specificity (e.g., antiviral vs. analgesic) .
Biological Activity
N-methyl-N-(piperidin-4-yl)acetamide, a compound with significant pharmacological potential, has been studied for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, including antitumor, antibacterial, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring, which is known to enhance the biological activity of various compounds. The structure can be represented as follows:
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, in vitro studies demonstrated that certain derivatives inhibited HepG2 cell proliferation with IC50 values as low as 0.12 μM. These compounds induced apoptosis in tumor cells by activating pathways involving HIF-1α and cleaved caspase-3, suggesting a mechanism for their antitumor effects .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 10b | 0.12 | Induces HIF-1α, activates caspase-3 |
| 10j | 0.13 | Induces HIF-1α, activates caspase-3 |
Antibacterial Activity
The antibacterial properties of this compound have been explored against various bacterial strains. Studies show that derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 22 µM.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 11.77 |
| Escherichia coli | 10.31 |
| Pseudomonas aeruginosa | 10.45 |
| Bacillus subtilis | 10.63 |
These findings indicate that the compound is particularly effective against E. coli and S. aureus, highlighting its potential as an antibacterial agent .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-activated microglial cells, it was shown to significantly inhibit nitric oxide production, a key inflammatory mediator. At concentrations of 50 µM and 100 µM, the compound reduced nitric oxide levels to baseline values, demonstrating its potential in managing inflammatory conditions .
Case Studies
- Antitumor Mechanism : A study on compound derivatives revealed that they not only inhibited cell proliferation but also triggered apoptotic pathways in HepG2 cells, suggesting a dual mechanism of action involving cell cycle arrest and apoptosis induction .
- Antibacterial Efficacy : In a comparative analysis with standard antibiotics like ciprofloxacin, this compound derivatives showed comparable or superior antibacterial activity against several strains, indicating their potential as alternative therapeutic agents .
- Inflammation Model : The efficacy of the compound in reducing LPS-induced nitric oxide production was evaluated in vitro using BV2 microglial cells. The results indicated a significant reduction in inflammatory markers compared to controls, underscoring its therapeutic potential in neuroinflammatory disorders .
Q & A
Q. How can potential off-target effects (e.g., σ-receptor activation) be evaluated to ensure data validity in mechanistic studies?
- Methods :
- Broad-Spectrum Screening : Test against a panel of 50+ receptors/enzymes (e.g., CEREP SafetyScreen).
- CRISPR-Cas9 Knockout Models : Validate target specificity using cells lacking the receptor of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
